molecular formula C18H17IN4O4 B12063866 N6-Benzoyl-7-deaza-2'-deoxy-7-iodoadenosine

N6-Benzoyl-7-deaza-2'-deoxy-7-iodoadenosine

Cat. No.: B12063866
M. Wt: 480.3 g/mol
InChI Key: PEGLCKBNENSFCJ-UHFFFAOYSA-N
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Description

N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine is a modified nucleoside with a unique chemical structure. It is a potent and selective inhibitor used in the biomedical industry to target adenosine receptors. This compound shows potential in treating various neurodegenerative disorders and autoimmune diseases due to its ability to modulate immune responses and alleviate symptoms associated with inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine typically involves the iodination of 7-deaza-2’-deoxyadenosine. The process begins with the protection of the hydroxyl groups, followed by the introduction of the iodine atom at the 7-position. The benzoyl group is then introduced at the N6 position. Common reagents used in this synthesis include iodine, sodium hypochlorite, and benzoyl chloride .

Industrial Production Methods

Industrial production of N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Advanced purification techniques such as chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiol compounds can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

    Biology: Studied for its role in modulating immune responses and its potential in treating autoimmune diseases.

    Medicine: Investigated for its therapeutic potential in neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of pharmaceuticals targeting adenosine receptors.

Mechanism of Action

N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine exerts its effects by selectively inhibiting adenosine receptors. This inhibition modulates various signaling pathways involved in immune responses and inflammation. The compound’s unique structure allows it to bind effectively to these receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Deaza-2’-deoxy-7-iodoadenosine: A closely related compound with similar properties but lacking the benzoyl group at the N6 position.

    N6-Benzoyl-7-deaza-2’-deoxy-5’-O-tert-butyldimethylsilyl-7-iodoadenosine: Another derivative with additional protective groups.

Uniqueness

N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine is unique due to its specific modifications, which enhance its selectivity and potency as an adenosine receptor inhibitor. These modifications also contribute to its potential therapeutic applications in treating neurodegenerative and autoimmune diseases.

Properties

Molecular Formula

C18H17IN4O4

Molecular Weight

480.3 g/mol

IUPAC Name

N-[7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrrolo[2,3-d]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C18H17IN4O4/c19-11-7-23(14-6-12(25)13(8-24)27-14)17-15(11)16(20-9-21-17)22-18(26)10-4-2-1-3-5-10/h1-5,7,9,12-14,24-25H,6,8H2,(H,20,21,22,26)

InChI Key

PEGLCKBNENSFCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)I)CO)O

Origin of Product

United States

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